molecular formula C15H17N3O B13125056 N-(2-sec-Butylphenyl)-2-pyrazinecarboxamide

N-(2-sec-Butylphenyl)-2-pyrazinecarboxamide

Cat. No.: B13125056
M. Wt: 255.31 g/mol
InChI Key: AGIAMYLGTGDTKF-UHFFFAOYSA-N
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Description

N-(2-(sec-Butyl)phenyl)pyrazine-2-carboxamide is a compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(sec-Butyl)phenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-(sec-butyl)aniline. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or the Yamaguchi reagent, which facilitates the formation of the carboxamide bond . The reaction conditions usually involve heating the reactants in an appropriate solvent, such as dichloromethane, under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(sec-Butyl)phenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: N-oxides of the pyrazine ring.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(sec-Butyl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microbial cells. The compound may also interact with enzymes and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)pyrazine-2-carboxamide
  • N-(2-ethylhexyl)pyrazine-2-carboxamide
  • N-(4-fluorobenzyl)pyrazine-2-carboxamide

Uniqueness

N-(2-(sec-Butyl)phenyl)pyrazine-2-carboxamide stands out due to its unique sec-butyl substituent, which imparts distinct physicochemical properties. This structural feature may enhance its lipophilicity, bioavailability, and overall biological activity compared to other pyrazine derivatives .

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C15H17N3O/c1-3-11(2)12-6-4-5-7-13(12)18-15(19)14-10-16-8-9-17-14/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

AGIAMYLGTGDTKF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=NC=CN=C2

Origin of Product

United States

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